Lack of Estrogen Receptor Binding Despite Retained Cell Proliferation Activity
In direct functional assays, Estrone 3-methyl ether stimulates MCF-7 breast cancer cell proliferation at 0.16-20 μM but exhibits negligible estrogen receptor (ER) binding affinity (IC50 >100 μM for both ERα and ERβ) [1]. This contrasts sharply with estrone, which binds ERα with an IC50 of 37.4 nM and ERβ with an IC50 of 21.7 nM [2]. The compound's ability to drive proliferation while evading canonical ER binding suggests a distinct mechanism of action, potentially involving non-genomic signaling pathways or metabolism to an active species [1].
| Evidence Dimension | Estrogen Receptor Binding Affinity |
|---|---|
| Target Compound Data | ERα IC50 >100 μM; ERβ IC50 >100 μM |
| Comparator Or Baseline | Estrone: ERα IC50 = 37.4 nM; ERβ IC50 = 21.7 nM |
| Quantified Difference | >2,600-fold lower affinity for ERα; >4,600-fold lower affinity for ERβ |
| Conditions | Competitive radioligand binding assay using human recombinant ERα and ERβ [REFS-1, REFS-2] |
Why This Matters
This unique profile enables research into estrogenic effects independent of direct ER activation, a property unattainable with estrone or estradiol.
- [1] Cayman Chemical. Estrone 3-methyl ether (Item No. 27978) Technical Datasheet, referencing in-house binding data. View Source
- [2] Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870. View Source
